An In-Depth Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Ethynyl-2-fluorobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Fluorinated Ethynyl Scaffold
5-Ethynyl-2-fluorobenzaldehyde, identified by its CAS number 1440535-11-4, is a bifunctional aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery.[1] Its structure, featuring a reactive aldehyde, a versatile terminal alkyne, and a strategically placed fluorine atom, makes it a valuable building block for the synthesis of complex molecular architectures and bioactive compounds. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, binding affinity, and lipophilicity, often leading to improved drug candidates.[2] Concurrently, the ethynyl group serves as a handle for a variety of chemical transformations, most notably the highly efficient and bioorthogonal "click chemistry". This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of 5-ethynyl-2-fluorobenzaldehyde, offering insights for its effective utilization in research and development.
Physicochemical Properties and Safety Data
A clear understanding of the fundamental properties and safety profile of a chemical is paramount for its handling and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1440535-11-4 | [1] |
| Molecular Formula | C₉H₅FO | [1] |
| Molecular Weight | 148.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety Summary:
5-Ethynyl-2-fluorobenzaldehyde is classified as a hazardous substance.[1][3]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 5-Ethynyl-2-fluorobenzaldehyde: A Focus on Sonogashira Coupling
The most logical and widely employed method for the synthesis of aryl alkynes such as 5-ethynyl-2-fluorobenzaldehyde is the Sonogashira cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Retrosynthetic Analysis
A logical retrosynthetic approach for 5-ethynyl-2-fluorobenzaldehyde involves disconnecting the ethynyl group, leading back to a halogenated 2-fluorobenzaldehyde precursor and an acetylene equivalent. The most common starting material for this synthesis is 5-bromo-2-fluorobenzaldehyde.
Caption: Retrosynthetic analysis for 5-Ethynyl-2-fluorobenzaldehyde.
Experimental Protocol: Sonogashira Coupling
The following is a representative, detailed protocol for the synthesis of 5-ethynyl-2-fluorobenzaldehyde via a Sonogashira coupling reaction.
Step 1: Sonogashira Coupling of 5-Bromo-2-fluorobenzaldehyde with Ethynyltrimethylsilane
This step involves the palladium and copper co-catalyzed coupling of 5-bromo-2-fluorobenzaldehyde with ethynyltrimethylsilane. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.
Caption: Sonogashira coupling of 5-Bromo-2-fluorobenzaldehyde.
Methodology:
-
To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v) is added ethynyltrimethylsilane (1.2 eq).
-
The solution is degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq) and copper(I) iodide (CuI) (0.04 eq) are added to the reaction mixture.
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalysts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde.
Step 2: Deprotection of the Trimethylsilyl Group
The TMS group is typically removed under mild basic conditions to yield the terminal alkyne.
Methodology:
-
The purified 5-((trimethylsilyl)ethynyl)-2-fluorobenzaldehyde (1.0 eq) is dissolved in a mixture of methanol and THF (1:1 v/v).
-
Potassium carbonate (K₂CO₃) (1.5 eq) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield 5-ethynyl-2-fluorobenzaldehyde.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aldehyde proton (CHO): A singlet around δ 10.0-10.4 ppm.
-
Aromatic protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting.
-
Acetylenic proton (C≡CH): A singlet around δ 3.0-3.5 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Aldehyde carbon (C=O): A signal in the range of δ 185-195 ppm.
-
Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Alkynyl carbons (C≡C): Two signals in the range of δ 75-90 ppm.
Expected IR (Infrared) Spectroscopy:
-
Aldehyde C=O stretch: A strong absorption band around 1690-1710 cm⁻¹.[7]
-
Terminal alkyne C≡C stretch: A weak to medium absorption band around 2100-2140 cm⁻¹.
-
Acetylenic C-H stretch: A sharp, characteristic absorption band around 3250-3300 cm⁻¹.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
C-F stretch: A strong absorption in the fingerprint region, typically around 1100-1250 cm⁻¹.
Chemical Reactivity and Applications in Medicinal Chemistry
The utility of 5-ethynyl-2-fluorobenzaldehyde as a building block stems from the distinct reactivity of its functional groups.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile electrophilic center that readily undergoes nucleophilic addition reactions. This allows for the construction of a wide variety of molecular scaffolds. Common transformations include:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction: To generate alkenes.
-
Aldol condensation: To form α,β-unsaturated carbonyl compounds.
-
Grignard and organolithium reactions: To produce secondary alcohols.
Reactions of the Ethynyl Group: The Power of Click Chemistry
The terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex molecules under mild conditions.[8]
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: General Procedure for Click Chemistry
-
Dissolve 5-ethynyl-2-fluorobenzaldehyde (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a solution of copper(II) sulfate (CuSO₄) (0.05-0.1 eq).
-
Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq) to reduce Cu(II) to the active Cu(I) species.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The combination of the fluorinated aromatic ring and the versatile functional groups makes 5-ethynyl-2-fluorobenzaldehyde a valuable precursor for the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.[10][11][12] For instance, the aldehyde can be used to construct heterocyclic systems, while the alkyne can be used to introduce other functionalities or link to other molecules. The fluorine atom can enhance the biological activity and pharmacokinetic profile of the final compound.
Conclusion
5-Ethynyl-2-fluorobenzaldehyde is a strategically designed building block with significant potential in medicinal chemistry and organic synthesis. Its efficient synthesis via the Sonogashira coupling, coupled with the orthogonal reactivity of its aldehyde and ethynyl groups, provides a powerful platform for the generation of diverse and complex molecular entities. The presence of the fluorine atom further enhances its utility by offering a means to fine-tune the properties of the target molecules. As the demand for novel and effective therapeutic agents continues to grow, the application of such versatile building blocks will undoubtedly play a crucial role in the advancement of drug discovery.
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